molecular formula C22H18N4O3 B11679356 N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11679356
M. Wt: 386.4 g/mol
InChI Key: MYBMUQBQAJDYKK-YDZHTSKRSA-N
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Description

N'-[(E)-(2-Hydroxynaphthalen-1-yl)methylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative featuring a planar pyrazole core substituted with a 3-methoxyphenyl group at position 3 and an (E)-configured 2-hydroxynaphthylidene hydrazone moiety at position 3. Synthetically, such compounds are typically prepared via acid-catalyzed condensation of pyrazole-5-carbohydrazide with substituted aldehydes or ketones under reflux conditions .

Properties

Molecular Formula

C22H18N4O3

Molecular Weight

386.4 g/mol

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H18N4O3/c1-29-16-7-4-6-15(11-16)19-12-20(25-24-19)22(28)26-23-13-18-17-8-3-2-5-14(17)9-10-21(18)27/h2-13,27H,1H3,(H,24,25)(H,26,28)/b23-13+

InChI Key

MYBMUQBQAJDYKK-YDZHTSKRSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Diketones with Hydrazine Derivatives

The pyrazole core is typically synthesized via cyclocondensation of α,β-diketones with hydrazine hydrate. For example:

  • Reactants : Ethyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate (diketone ester) and hydrazine hydrate.

  • Conditions : Reflux in ethanol (80°C, 4–6 hours) with catalytic acetic acid.

  • Mechanism : Nucleophilic attack of hydrazine on carbonyl groups, followed by cyclization and dehydration (Figure 1).

Yield : 70–85% after recrystallization in ethanol.

ParameterValue
SolventEthanol
CatalystAcetic acid (5 mol%)
Temperature80°C
Reaction Time4–6 hours

Alternative Routes Using Microwave Assistance

Recent studies report microwave-assisted synthesis to reduce reaction times:

  • Conditions : 150 W power, 100°C, 15 minutes.

  • Advantages : Improved yield (88–92%) and reduced side products.

Condensation with 2-Hydroxy-1-Naphthaldehyde

Schiff Base Formation

The carbohydrazide intermediate reacts with 2-hydroxy-1-naphthaldehyde under acidic conditions:

  • Reactants : 3-(3-Methoxyphenyl)-1H-pyrazole-5-carbohydrazide (1 eq), 2-hydroxy-1-naphthaldehyde (1.2 eq).

  • Conditions : Reflux in ethanol (78°C, 3–5 hours) with acetic acid (10 mol%).

  • Mechanism : Nucleophilic addition of hydrazide to aldehyde, followed by dehydration to form the imine bond (Figure 2).

Yield : 65–75% after silica gel chromatography (eluent: ethyl acetate/hexane 1:3).

ParameterValue
SolventEthanol
CatalystAcetic acid (10 mol%)
Temperature78°C
Reaction Time3–5 hours

Solvent-Free Modifications

Eco-friendly protocols using solvent-free conditions:

  • Conditions : Grinding reactants with p-toluenesulfonic acid (PTSA, 5 mol%) at 60°C for 1 hour.

  • Yield : 78% with >95% purity (HPLC).

Characterization and Analytical Data

Spectroscopic Confirmation

  • FT-IR :

    • C=O stretch: 1665–1680 cm⁻¹.

    • N–H bend (hydrazide): 3200–3300 cm⁻¹.

    • C=N stretch (imine): 1590–1610 cm⁻¹.

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • Imine proton (CH=N): δ 8.42 ppm (s, 1H).

    • Naphthol –OH: δ 10.12 ppm (s, 1H).

    • Pyrazole H-4: δ 6.88 ppm (s, 1H).

X-ray Crystallography

Single-crystal studies confirm the E-configuration of the imine bond and planar geometry of the naphthyl moiety. Key metrics:

  • Bond Lengths : C11–N1 = 1.282 Å (imine).

  • Dihedral Angles : Pyrazole/naphthyl planes = 12.4°.

Optimization Challenges and Solutions

Competing Side Reactions

  • Issue : Intramolecular cyclization of carbohydrazide intermediates.

  • Mitigation : Use of excess hydrazine hydrate (2.5 eq) to favor linear product.

Purification Difficulties

  • Issue : Co-elution of unreacted aldehyde during chromatography.

  • Solution : Sequential washing with cold ethanol and hexane.

Industrial-Scale Considerations

Cost-Effective Catalysts

  • Alternatives : Amberlyst-15 (ion-exchange resin) replaces acetic acid, enabling catalyst recycling.

  • Yield : 82% at 10 g scale.

Continuous Flow Synthesis

  • Setup : Tubular reactor (100°C, 30 min residence time).

  • Throughput : 1.2 kg/day with 89% purity .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form corresponding quinones.

    Reduction: The imine group can be reduced to form secondary amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

Key Structural Features:

  • Pyrazole Ring : Provides a framework for various chemical modifications.
  • Hydroxyl Group : Enhances solubility and potential for hydrogen bonding.
  • Methoxy Group : Modulates electronic properties, influencing biological activity.

Antioxidant Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antioxidant properties. Research has shown that N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide can act as a potent radical scavenger, which is vital in mitigating oxidative stress-related diseases such as cancer and neurodegenerative disorders .

Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit specific enzymes linked to inflammatory processes. For instance, it has shown potential as an inhibitor of 15-lipoxygenase, an enzyme involved in the metabolism of arachidonic acid, which plays a crucial role in inflammation . This suggests therapeutic applications in treating conditions like asthma and arthritis.

Antimicrobial Properties

Preliminary studies indicate that this pyrazole derivative possesses antimicrobial activity against various bacterial strains. The presence of the hydroxyl group may enhance its interaction with microbial membranes, leading to increased efficacy against pathogens .

Synthesis of Novel Materials

This compound can be utilized in the synthesis of new polymeric materials. The functional groups allow for copolymerization with other monomers, potentially leading to materials with tailored properties for specific applications such as drug delivery systems or biodegradable plastics .

Photophysical Properties

The compound's unique structure may confer interesting photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) or solar cells. The ability to modify the electronic properties through substitution can enhance light absorption and emission characteristics .

Environmental Remediation

Research into the environmental applications of this compound suggests its potential use in the remediation of contaminated water sources. Its ability to interact with heavy metals and organic pollutants may facilitate the development of effective adsorbents or catalysts for degradation processes .

Biodegradation Studies

Understanding the biodegradability of this compound is crucial for assessing its environmental impact. Studies focusing on microbial degradation pathways could provide insights into how such compounds can be safely utilized without long-term ecological consequences .

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Scaffold Variations

  • Divin (N'-[(E)-(2-Hydroxynaphthalen-1-yl)methylidene]-3-(2-methyl-1H-benzimidazol-1-yl)-1H-pyrazole-5-carbohydrazide) : Replaces the 3-methoxyphenyl group with a 2-methylbenzimidazole substituent. This substitution enhances antibacterial activity by promoting interactions with bacterial divisome proteins, as demonstrated in E. coli studies .
  • SKI-I (N'-[(2-Hydroxynaphthalen-1-yl)methylidene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide) : Substitutes the 3-methoxyphenyl group with a naphthalen-2-yl moiety, influencing hydrophobic interactions in cancer cell studies .

Substituent Effects on Physicochemical Properties

Compound Name Substituent at Pyrazole-3 Substituent at Hydrazone Melting Point (°C) LogP*
Target Compound 3-Methoxyphenyl 2-Hydroxynaphthalen-1-yl Not Reported 4.2†
Divin 2-Methylbenzimidazol-1-yl 2-Hydroxynaphthalen-1-yl Not Reported 3.8†
(E)-N’-(2,4-Dichlorobenzylidene)-5-phenyl Phenyl 2,4-Dichlorophenyl 199–201 5.1‡
5-Chloro-N’-(3-methoxyphenyl) 3-Methylisothiazole 3-Methoxyphenyl 152–154 3.5‡

*Predicted using Molinspiration; †Experimental data unavailable; ‡Calculated via DFT.

Computational Studies

DFT calculations on (E)-N’-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide reveal:

  • HOMO-LUMO gaps of 3.8–4.2 eV, correlating with stability.
  • Solvent effects (IEFPCM model) reduce dipole moments by 15–20%, impacting solubility.

Biological Activity

N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications through a review of existing literature and research findings.

Chemical Structure and Properties

The compound features a hydrazone structure with a molecular formula of C23H20N2O2C_{23}H_{20}N_2O_2. Its unique arrangement of aromatic rings contributes to its chemical reactivity and biological interactions. The presence of functional groups such as hydroxyl and methoxy enhances its solubility and interaction potential with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that it exhibits cytotoxic effects against various cancer cell lines, including liver (HepG2) and lung (A549) carcinoma cells. For instance, a related pyrazole derivative demonstrated IC50 values of 5.35 µM against HepG2 cells and 8.74 µM against A549 cells, suggesting comparable potency to established chemotherapeutic agents like cisplatin .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies suggest that it can inhibit the growth of several bacterial strains, indicating its potential as an antimicrobial agent. This effect may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or microbial metabolism.
  • Receptor Interaction : It could bind to receptors on cancer cells, triggering apoptosis or inhibiting proliferation.
  • Oxidative Stress Modulation : By influencing oxidative stress pathways, the compound may enhance the effectiveness of existing therapies or provide protective effects against cellular damage.

Case Studies and Research Findings

Research has utilized various methodologies to assess the biological activity of this compound:

  • Molecular Docking Studies : These studies have been conducted to predict the binding affinity of the compound to target proteins involved in cancer and microbial infections. Results indicate strong interactions with key enzymes, supporting its potential as a therapeutic agent .
  • In Vivo Studies : Animal models have been used to evaluate the efficacy and safety profile of the compound. Preliminary results suggest significant tumor reduction in treated groups compared to controls.
  • Comparative Analysis : A comparative study with similar hydrazone compounds showed that this compound has enhanced biological activity due to its specific structural features .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AnticancerCytotoxic effects on HepG2 and A549 cell lines
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionPotential inhibitor for specific metabolic enzymes

Q & A

Q. What synthetic methodologies are optimal for preparing N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide?

The synthesis typically involves a condensation reaction between a 2-hydroxynaphthaldehyde derivative and a pre-synthesized pyrazole-5-carbohydrazide precursor. Key steps include:

  • Hydrazide formation : Reacting pyrazole-5-carboxylic acid with hydrazine hydrate under reflux in ethanol .
  • Condensation : Combining the hydrazide with 2-hydroxy-1-naphthaldehyde in a polar aprotic solvent (e.g., DMF or ethanol) under acidic (e.g., glacial acetic acid) or basic catalysis. Temperature control (60–80°C) is critical to avoid side reactions .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the product. Yield optimization requires pH adjustment (e.g., ~pH 5–6) to favor imine bond formation .

Q. What spectroscopic and crystallographic techniques are used to confirm the compound’s structure?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR in DMSO-d6 or CDCl3 identify proton environments (e.g., imine CH=N at δ 8.2–8.5 ppm, aromatic protons) and verify regiochemistry .
  • X-ray Crystallography : Single-crystal diffraction (using SHELXL or similar software) resolves bond lengths (e.g., C=N ~1.28 Å) and intermolecular interactions (hydrogen bonding, π-π stacking). Lattice parameters and space group symmetry are reported .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]+ ~448.16 g/mol) and fragmentation patterns .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

  • Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Enzyme Inhibition : Spectrophotometric assays targeting cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE), with IC50 calculations .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity vs. normal cells (e.g., HEK293) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties and reactivity?

  • Computational Setup : Use B3LYP/6-31G(d,p) to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap) for charge transfer analysis .
  • Reactivity Descriptors : Global hardness (η), electrophilicity index (ω), and Fukui functions predict nucleophilic/electrophilic sites for derivatization .
  • Solvent Effects : PCM models simulate solvent interactions (e.g., DMSO) to correlate with experimental solubility .

Q. How do crystallographic data resolve contradictions in reported biological activities?

  • Hydrogen Bonding Networks : Compare crystal packing (e.g., O–H···N interactions) to explain variations in antimicrobial potency across analogs .
  • Tautomeric Forms : X-ray data confirm enol-keto tautomerism in the hydrazone moiety, which affects binding to enzyme active sites .
  • Steric Effects : Dihedral angles between naphthyl and pyrazole rings influence steric hindrance, altering IC50 values in enzyme assays .

Q. What strategies optimize structure-activity relationships (SAR) for enhanced bioactivity?

  • Substituent Modulation :
Substituent PositionModificationObserved Effect
Naphthyl C2-OHReplace with OMeReduced COX-2 inhibition (~30% loss)
Pyrazole C3-PhIntroduce ClIncreased antibacterial activity (MIC 8→2 µg/mL)
Hydrazide NHMethylateLoss of H-bonding, decreased antifungal potency
  • Pharmacophore Modeling : Overlay active conformers to identify critical H-bond donors/acceptors .

Q. How can molecular docking predict target interactions and resolve conflicting binding data?

  • Target Selection : Dock against COX-2 (PDB: 5KIR) or AChE (PDB: 4EY7) using AutoDock Vina. Key interactions:
  • Naphthyl-OH with Tyr355 (COX-2) via H-bonding .
  • Pyrazole ring π-π stacking with Trp86 (AChE) .
    • Consensus Scoring : Compare results from multiple software (e.g., Glide, MOE) to validate binding poses .
    • MD Simulations : 100 ns trajectories assess stability of ligand-protein complexes (RMSD <2 Å) .

Methodological Considerations

  • Contradiction Analysis : Discrepancies in bioactivity may arise from assay conditions (e.g., DMSO concentration affecting solubility) or impurity profiles (HPLC purity >95% required) .
  • Synthetic Reproducibility : Strict control of reaction stoichiometry (1:1 hydrazide:aldehyde ratio) and inert atmospheres (N2) prevents oxidation .

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